molecular formula C12H21Cl3N2O B1419729 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride CAS No. 1185300-70-2

3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride

Cat. No. B1419729
CAS RN: 1185300-70-2
M. Wt: 315.7 g/mol
InChI Key: KGFDAGKWIVVFMZ-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H19ClN2O•2HCl and a molecular weight of 315.67 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H . This indicates that the molecule contains a chloroaniline group attached to a diethylaminoethoxy group.

Scientific Research Applications

  • Synthesis and Reactivity : This compound is used in the synthesis of various chemicals. For instance, it has been involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which demonstrates characteristics like high yield, good quality, and little environmental pollution (Wen Zi-qiang, 2007).

  • Nucleophilic Substitution Reactions : Research shows that compounds similar to 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride are highly reactive in nucleophilic substitution reactions, indicating their potential use in creating a wide range of derivatives for various applications (S. Tsunoda et al., 1976).

  • Formation of Complex Chemical Structures : This compound is utilized in the formation of complex chemical structures like 3H-Chlorohexidine dihydrochloride, indicating its significance in more intricate chemical synthesis processes (F. Drahowzal, Franz Wiesinger, 1978).

  • Solid-State Transformations : In some studies, similar compounds have shown interesting phenomena like reversible hydration/dehydration solid-state transformation, which can be significant in the development of new materials (V. Chernyshev et al., 2012).

  • Antimicrobial Activity : Derivatives of similar compounds have been investigated for their antimicrobial activity, highlighting the potential application of this compound in developing new antimicrobial agents (O. M. Habib et al., 2013).

  • Pharmacological Applications : While avoiding specifics on drug use and dosage, it's notable that similar compounds have been synthesized for their potential use in pharmacology, such as in antiplatelet activities (M. Mazzei et al., 1990).

  • Insecticide Synthesis : This compound has been used in the synthesis of insecticides, showcasing its utility in agricultural chemistry (Wen Zi-qiang, 2008).

  • Biotransformation Studies : Biotransformation of similar chemicals has been studied, indicating the importance of this compound in understanding metabolic pathways and degradation processes of synthetic compounds (G. Kolar, J. Schlesiger, 1975).

  • Optical and Electronic Properties : Research has also focused on the unique properties of similar compounds, like their optical and electronic characteristics, which can be vital in developing new materials for electronics and photonics (J. Nakayama et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its use in proteomics research suggests it may interact with proteins or other biological molecules, but the specifics would depend on the context of the research .

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing proteomics research. As our understanding of proteins and their interactions continues to grow, compounds like this may find new applications in the study of biological systems .

properties

IUPAC Name

3-chloro-4-[2-(diethylamino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFDAGKWIVVFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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